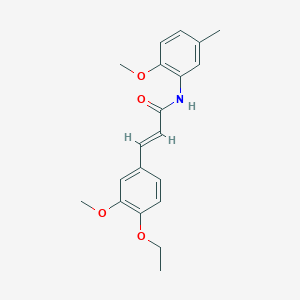
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide, also known as EMMP, is a synthetic compound that belongs to the family of chalcones. Chalcones are known to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EMMP has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用机制
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases, leading to cell death. This compound has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, indicating its selectivity towards cancer cells. It has been shown to induce cell cycle arrest and DNA damage in cancer cells, leading to apoptosis. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, a crucial step in tumor growth and metastasis.
实验室实验的优点和局限性
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. This compound has also been found to have good stability in various solvents, making it suitable for in vitro studies. However, this compound has poor water solubility, which limits its use in in vivo studies. Additionally, the mechanism of action of this compound is not fully understood, which requires further investigation.
未来方向
Could include studying the pharmacokinetics and pharmacodynamics of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide in animal models, developing more water-soluble derivatives of this compound, and exploring its potential in combination therapy with other cancer drugs. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on normal cells.
合成方法
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide can be synthesized through a simple reaction between 4-ethoxy-3-methoxybenzaldehyde and 2-methoxy-5-methylbenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with propionyl chloride to obtain this compound. The synthesis method has been optimized for high yield and purity.
科学研究应用
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide has been extensively studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit cancer cell migration and invasion, which are important factors in cancer metastasis. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-25-18-10-7-15(13-19(18)24-4)8-11-20(22)21-16-12-14(2)6-9-17(16)23-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBABPDQUHYGM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


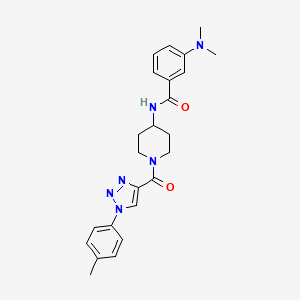

![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide](/img/structure/B2623969.png)
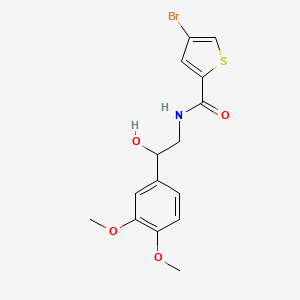
![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2623972.png)
![2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2623973.png)
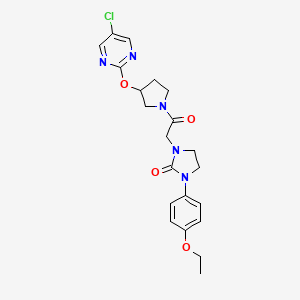
![N-methyl-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2623975.png)
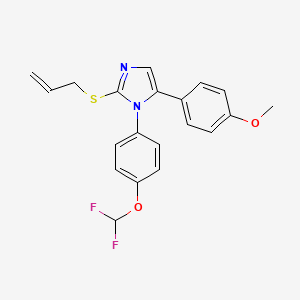
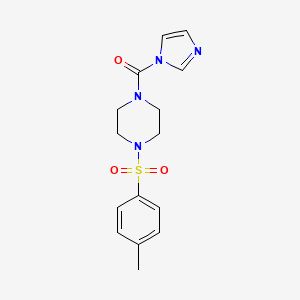
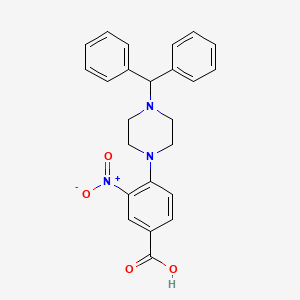

![N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide](/img/structure/B2623985.png)